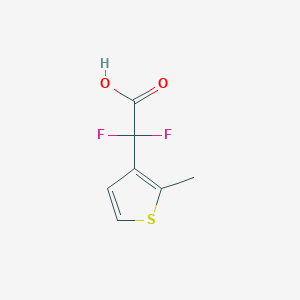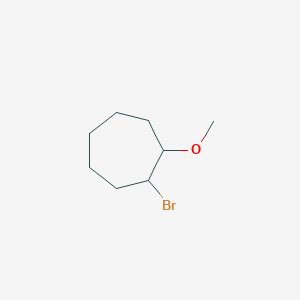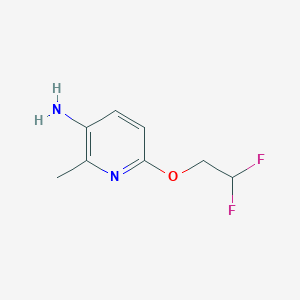
6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoroethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine typically involves the reaction of 2-methyl-3-aminopyridine with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Hexakis(2,2-difluoroethoxy)phosphazene
Comparison
6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(12-5)13-4-7(9)10/h2-3,7H,4,11H2,1H3 |
InChI Key |
GILCJTJIFBXQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13297554.png)
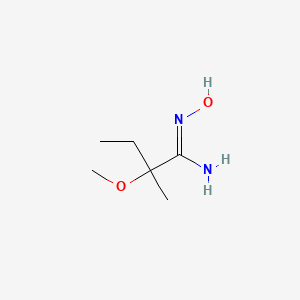
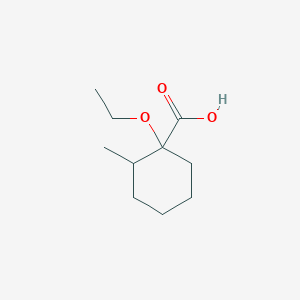
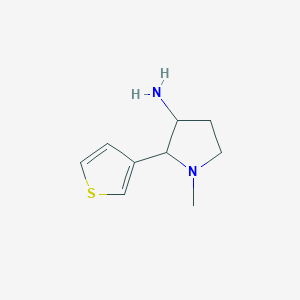


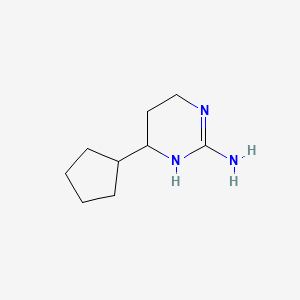
![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine](/img/structure/B13297596.png)
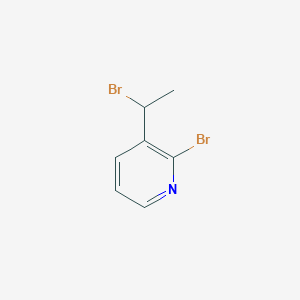


![5-(Tert-butylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13297623.png)
